Product packaging for 4-(2,2-dimethylbutyl)-1H-imidazole(Cat. No.:)

4-(2,2-dimethylbutyl)-1H-imidazole

Cat. No.: B8296427
M. Wt: 152.24 g/mol
InChI Key: MNCLRWONKMBVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-dimethylbutyl)-1H-imidazole is a chemical compound featuring the imidazole heterocycle, a five-membered ring structure containing two nitrogen atoms . The imidazole scaffold is a privileged structure in medicinal chemistry and is considered a fundamental building block for the development of novel therapeutic agents due to its wide spectrum of biological activities . This specific derivative, with its 2,2-dimethylbutyl substituent, is of significant interest for research into new pharmacological tools. Researchers value imidazole derivatives for their broad therapeutic potential. Studies on similar compounds have demonstrated promising antibacterial and antifungal properties . The mechanism of action for antifungal activity often involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membranes, while some imidazoles also exhibit direct membrane-damaging contact activity at high concentrations . Furthermore, imidazole-based compounds are extensively investigated as potential anticancer agents, with some functioning through interactions with DNA or inhibition of key enzymes involved in cell proliferation . Beyond these applications, the imidazole ring is a key component in research related to anti-inflammatory and analgesic drug discovery, as it can serve as a core structure for inhibiting enzymes like cyclooxygenase-2 (COX-2) . The versatility of the imidazole ring, including its amphoteric nature and excellent solubility in polar solvents, makes it a highly valuable scaffold in drug discovery and development . This product, this compound, is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2 B8296427 4-(2,2-dimethylbutyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5-(2,2-dimethylbutyl)-1H-imidazole

InChI

InChI=1S/C9H16N2/c1-4-9(2,3)5-8-6-10-7-11-8/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

MNCLRWONKMBVBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC1=CN=CN1

Origin of Product

United States

Synthetic Methodologies for 4 2,2 Dimethylbutyl 1h Imidazole

De Novo Synthesis Approaches to the 1H-Imidazole Ring System

De novo synthesis, the construction of the imidazole (B134444) ring from acyclic precursors, offers a direct route to substituted imidazoles. Various classical and modern synthetic methods can be adapted for this purpose.

Multi-component Reactions for Imidazole Core Construction

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. tandfonline.comresearchgate.net The Debus-Radziszewski reaction and its variations are prominent examples of MCRs used for imidazole synthesis. nih.gov

A plausible MCR approach to a precursor of 4-(2,2-dimethylbutyl)-1H-imidazole could involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov For instance, the reaction of glyoxal (B1671930), 3,3-dimethylbutanal, and two equivalents of ammonia could theoretically yield the target molecule.

Reactant 1Reactant 2Reactant 3ProductCatalyst/Conditions
Glyoxal3,3-DimethylbutanalAmmoniaThis compoundHeat, various catalysts

This one-pot synthesis is attractive for its atom economy and straightforward procedure. tandfonline.com The reaction typically proceeds through the formation of an intermediate diimine from the glyoxal and ammonia, which then reacts with the aldehyde.

Cyclocondensation Pathways in 1H-Imidazole Synthesis

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. A common method for preparing 4-substituted imidazoles involves the reaction of an α-haloketone with an amidine. To synthesize this compound, one could envision a reaction between formamidine (B1211174) and an appropriately substituted α-haloketone.

The key intermediate, 1-halo-4,4-dimethyl-2-pentanone, can be synthesized from 4,4-dimethyl-2-pentanone. The subsequent cyclocondensation with formamidine would yield the desired imidazole.

Reactant 1Reactant 2ProductConditions
1-Bromo-4,4-dimethyl-2-pentanoneFormamidineThis compoundBasic or neutral conditions

The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions. youtube.com

Metal-Catalyzed Cyclization Strategies for 1H-Imidazoles

Modern synthetic organic chemistry increasingly relies on metal-catalyzed reactions to achieve high efficiency and selectivity. acs.orgyoutube.com Various transition metals, including copper, palladium, and nickel, have been employed to catalyze the formation of the imidazole ring. acs.orgnih.gov

One potential metal-catalyzed approach involves the [3+2] cyclization of a vinyl azide (B81097) with an amidine. acs.org While not directly demonstrated for this specific substitution pattern, the general methodology offers a pathway. Another strategy could involve the nickel-catalyzed cyclization of amido-nitriles. rsc.org These methods often proceed under mild conditions and tolerate a range of functional groups. acs.orgrsc.org

Functionalization Strategies for Incorporating the 2,2-dimethylbutyl Moiety

An alternative to de novo synthesis is the functionalization of a pre-existing imidazole ring. This approach can be highly effective, particularly when a suitable starting imidazole is readily available.

Regioselective Alkylation Reactions at the Imidazole Ring

Direct alkylation of the imidazole ring can be a complex process due to the presence of two reactive nitrogen atoms, potentially leading to a mixture of N1 and N3 alkylated products in unsymmetrically substituted imidazoles. otago.ac.nz However, for the synthesis of C-alkylated imidazoles, a different strategy is required. One could start with a pre-functionalized imidazole, such as 4-bromo-1H-imidazole, and introduce the 2,2-dimethylbutyl group via a coupling reaction.

Alternatively, if the goal were N-alkylation, the regioselectivity is influenced by steric and electronic factors of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions. otago.ac.nzrsc.org

Advanced Cross-Coupling Methodologies for C-C Bond Formation at C4

Modern cross-coupling reactions provide powerful tools for the regioselective formation of carbon-carbon bonds. To install the 2,2-dimethylbutyl group at the C4 position of the imidazole ring, a Suzuki or Negishi coupling reaction could be employed.

This would typically involve the following steps:

Halogenation of the imidazole ring: Selective bromination or iodination at the C4 (or C5) position of a suitable imidazole precursor.

Preparation of the organometallic reagent: Synthesis of a 2,2-dimethylbutylboronic acid derivative (for Suzuki coupling) or a 2,2-dimethylbutylzinc halide (for Negishi coupling).

Palladium- or nickel-catalyzed cross-coupling: Reaction of the halogenated imidazole with the organometallic reagent in the presence of a suitable catalyst and ligand.

Imidazole SubstrateOrganometallic ReagentProductCatalyst System
4-Bromo-1H-imidazole(2,2-dimethylbutyl)boronic acidThis compoundPd(PPh₃)₄, base
4-Iodo-1H-imidazole(2,2-dimethylbutyl)zinc chlorideThis compoundPdCl₂(dppf)

Recent advances in C-H activation could also provide a more direct route, where a C-H bond at the C4 position of the imidazole ring is directly coupled with a suitable alkylating agent, although this is a more challenging transformation for sp³-hybridized carbons. nih.govnih.gov

Stereoselective Introduction of the 2,2-dimethylbutyl Substituent

The introduction of the 2,2-dimethylbutyl group onto the imidazole core presents a significant regiochemical challenge rather than a stereochemical one, as the substituent itself is achiral. The primary obstacle is to ensure selective alkylation at the C4 position over the electronically similar C5 position.

Strategies to achieve regioselectivity in the synthesis of 4-substituted imidazoles are critical. One effective approach involves the use of a directing group on the imidazole nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been demonstrated as a powerful tool for this purpose. The SEM group can direct metallation and subsequent functionalization. For instance, a general strategy involves protecting the imidazole nitrogen with a SEM group, which then allows for regioselective C-H arylation or alkylation. Following the introduction of the desired substituent at a different position (e.g., C5), a "SEM-switch" or transposition can be performed. This process, followed by N-alkylation and subsequent deprotection, can yield 1-alkyl-4-substituted imidazoles with high regioselectivity nih.gov. While this specific multi-step sequence is for aryl groups, the principle of using a removable directing group to control the position of substitution is a key strategy applicable to the introduction of alkyl groups like the 2,2-dimethylbutyl moiety.

Another established method for achieving regioselective synthesis of 1,4-disubstituted imidazoles involves a sequence starting from a glycine (B1666218) derivative. This protocol proceeds through a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. The subsequent addition of a primary amine leads to a transamination/cyclization cascade that produces the 1,4-disubstituted imidazole with complete regiocontrol rsc.org. This method is noted for its tolerance to a wide variety of sterically and electronically diverse amines rsc.org.

A further concise method reacts ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine, which regioselectively affords 1-alkyl-4-imidazolecarboxylates in good yields nih.gov. Although this method installs a carboxylate at the 4-position, it establishes the crucial 1,4-substitution pattern, and the carboxylate could potentially be removed or transformed in subsequent steps.

Optimization and Innovation in Synthetic Protocols

To overcome the limitations of traditional multi-step syntheses, which often require harsh conditions and generate significant waste, modern techniques such as microwave-assisted synthesis and flow chemistry are being applied to the production of imidazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating. nih.govrasayanjournal.co.in This is attributed to the rapid and uniform heating of the reaction mixture. nih.gov

In the context of imidazole synthesis, microwave irradiation has been successfully employed in one-pot, multicomponent reactions. For example, the synthesis of tri- and tetrasubstituted imidazoles has been achieved by reacting an aldehyde, benzil, a primary amine, and ammonium acetate (B1210297) under microwave heating. nih.gov This approach, often catalyzed by an acid like p-toluenesulfonic acid in a green solvent such as ethanol, provides moderate to good yields of complex imidazoles. nih.gov Another efficient microwave-assisted method involves the condensation of 1,2-diketones and urotropine with ammonium acetate in a solventless system, which rapidly produces 4,5-disubstituted imidazoles. organic-chemistry.org These methodologies demonstrate the potential for the rapid and efficient assembly of the core structure of this compound.

The table below summarizes representative findings for microwave-assisted synthesis of substituted imidazoles, illustrating the typical reaction conditions and outcomes that could be adapted for the target compound.

EntryReactantsCatalystConditionsTimeYield (%)Reference
1Imidazo[1,2-a]pyrimidine-2-carbaldehyde, p-toluidine, benzil, NH₄OAcp-TsOH200 W, 100 °C60-80 min46-80% nih.gov
21,2-Diketones, Urotropine, NH₄OAcAcetic Acid (catalytic)Solvent-free, MW1-2 minHigh organic-chemistry.org
32-Bromo-1-phenylethanone, UreaTEBAEthanol, MW5-10 min75-85% rasayanjournal.co.in
4Phenyl glycidyl (B131873) ether, 2-ethyl-4-methylimidazoleNoneSolvent-free, 120 °C1 min50% nih.gov

Table showing examples of microwave-assisted synthesis of imidazole derivatives.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over batch processing. These include superior control over reaction parameters like temperature and mixing, enhanced safety for handling reactive intermediates, and improved scalability. researchgate.netacs.orgyoutube.com

The application of flow technology to the synthesis of an imidazole fragment of the pharmaceutical agent Daclatasvir further highlights its utility. researchgate.net Such systems allow for precise control and automation, which can be crucial for optimizing the introduction of a bulky substituent like the 2,2-dimethylbutyl group onto the imidazole ring.

FeatureAdvantage in Flow ChemistryRelevance to Imidazole SynthesisReference
Heat Transfer Superior surface-area-to-volume ratio allows for rapid heating and cooling.Enables precise temperature control for sensitive reactions and safe handling of exotherms. youtube.com
Mixing Enhanced mass transfer due to diffusion-based mixing in microchannels.Ensures homogeneity, leading to more consistent product quality and yields. youtube.com
Safety Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates.Allows for the use of more reactive reagents to construct the imidazole ring or add substituents. acs.orgyoutube.com
Automation Systems can be automated for library synthesis and reaction optimization.Facilitates rapid screening of conditions to find the optimal protocol for the target compound. researchgate.net
Integration Multiple reaction and purification steps can be combined into one continuous process.Reduces manual handling and eliminates the need to isolate intermediates, improving overall efficiency. nih.gov

Table summarizing the advantages of flow chemistry applicable to imidazole synthesis.

Modern organic synthesis increasingly relies on the development of novel catalytic systems to achieve transformations that are otherwise difficult. For imidazole synthesis, transition-metal catalysis, particularly involving C-H activation, represents a frontier for creating substituted imidazoles with high efficiency and selectivity.

Nickel-catalyzed C-H activation has been shown to be effective for the C-H arylation and alkenylation of imidazoles. rsc.orgnih.govelsevierpure.com A system employing Ni(OTf)₂ with a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) in a tertiary alcohol solvent can directly couple imidazoles with phenol (B47542) derivatives or chloroarenes. rsc.orgnih.govelsevierpure.comresearchgate.net This approach bypasses the need for pre-functionalized starting materials, offering a more atom-economical route. The direct C-H functionalization at the C2 position is well-established, and similar principles could be explored for regioselective C4/C5 functionalization by tuning the ligand and directing groups.

Furthermore, cobalt-based zeolitic imidazole frameworks have been investigated as photocatalysts for C-H activation using visible light. rsc.org This method represents a sustainable approach, operating under ambient conditions without harsh reagents. rsc.org While still an emerging area, photocatalysis holds promise for the selective formation of C-C bonds on the imidazole ring.

Strategies for Purification and Isolation of this compound and Intermediates

The purification of imidazole derivatives is crucial for obtaining a high-purity final product. Common techniques include column chromatography, crystallization, and acid-base extraction.

Column Chromatography: This is a widely used method for purifying alkylated imidazoles and their intermediates. Silica (B1680970) gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a nonpolar solvent (like petroleum ether or hexane) and a polar solvent (like ethyl acetate or methanol). nih.govacs.org The specific ratio is optimized to achieve good separation of the target compound from byproducts and unreacted starting materials.

Crystallization: When the product is a solid, crystallization is an effective purification method. For N-alkylated imidazoles that may exist as oils, conversion to a salt can facilitate purification. google.com A patented method describes the selective precipitation of a desired regioisomeric imidazole salt from a mixture by treatment with a strong acid, such as p-toluenesulfonic acid. This technique avoids the need for chromatography and is advantageous for large-scale production. google.com

Azeotropic Distillation: For certain C-alkyl imidazoles, azeotropic distillation can be employed for purification. This method is particularly useful for separating the target compound from impurities with close boiling points. The formation of a binary azeotrope with a high-boiling hydrocarbon, such as an alkyl naphthalene, allows the imidazole to be distilled at a lower temperature, preventing thermal degradation. google.com

Acid-Base Extraction: The basic nature of the imidazole ring (pKa of the conjugate acid is ~7) allows for purification via acid-base extraction. numberanalytics.com The crude product mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic imidazole will move into the aqueous layer as its protonated salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified imidazole can be extracted back into an organic solvent. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 2,2 Dimethylbutyl 1h Imidazole

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Core

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. nih.gov Generally, electrophilic substitution on the imidazole ring occurs at the C4 or C5 positions. nih.gov For N-unsubstituted imidazoles, the C5 position typically exhibits higher reactivity toward electrophiles compared to the C4 position. nih.gov In the case of 4-(2,2-dimethylbutyl)-1H-imidazole, the C4 position is blocked, directing electrophilic attack primarily to the C5 and C2 positions. The bulky 2,2-dimethylbutyl group, however, exerts significant steric hindrance, which can impede the approach of electrophiles to the adjacent C5 position, potentially lowering the reaction rate compared to less substituted imidazoles.

Conversely, the imidazole nucleus is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups, which are absent in this molecule. nih.gov The electron-donating nature of the alkyl substituent further disfavors nucleophilic attack by increasing the electron density of the ring. Nucleophilic attack, if forced, would most likely occur at the C2 position, which is the most electron-deficient carbon in the ring. youtube.com

A summary of the expected reactivity at each position of the imidazole core is presented below.

PositionReactivity TypeInfluence of 2,2-dimethylbutyl Group
C2 Electrophilic (moderate), Nucleophilic (low)Electronically deactivated for nucleophilic attack, but sterically accessible.
N1 Deprotonation (acidic), AlkylationSite of deprotonation; reactivity influenced by electronic effects.
N3 Protonation (basic), Alkylation, ComplexationBasicity enhanced by electronic donation, but reactivity sterically hindered.
C4 SubstitutedBlocked by the 2,2-dimethylbutyl group.
C5 Electrophilic (high)Electronically activated, but sterically hindered by the adjacent substituent.

Reactions Involving the Nitrogen Atoms (N1 and N3) of the Imidazole Ring

The two nitrogen atoms in the imidazole ring have distinct chemical properties, leading to a rich and varied reactivity profile. The ring system is amphoteric, meaning it can act as both an acid and a base. nih.gov

The imidazole ring contains a "pyridine-like" nitrogen at the N3 position and a "pyrrole-like" nitrogen at the N1 position. quora.com The N3 nitrogen possesses a lone pair of electrons in an sp2 hybrid orbital that is not part of the aromatic π-system, making it the primary basic center. quora.comyoutube.com Protonation occurs readily at this site to form a stable imidazolium (B1220033) cation without disrupting the ring's aromaticity. The pKa of the conjugate acid of unsubstituted imidazole is approximately 7.0. quora.com

The N1 nitrogen bears a hydrogen atom and can act as a weak acid, with a pKa of about 14.4 for unsubstituted imidazole. pearson.com Deprotonation at this site by a strong base yields the imidazolide (B1226674) anion.

The 2,2-dimethylbutyl group at C4 is an electron-donating alkyl group. Through its positive inductive effect (+I), it increases the electron density within the imidazole ring. nih.gov This enhances the basicity of the N3 nitrogen, making it a stronger base than the nitrogen in unsubstituted imidazole. For comparison, 4-methylimidazole (B133652) has a pKaH between 7.75 and 7.9, which is significantly higher than that of imidazole itself. nih.gov It is expected that this compound would exhibit a similarly elevated pKaH value.

CompoundpKa of Conjugate Acid (pKaH)Effect of Substituent
Imidazole~7.0 quora.comBaseline
4-Methylimidazole~7.8 nih.govIncreased basicity due to +I effect of methyl group.
This compound >7.0 (Estimated) Increased basicity expected due to +I effect of the alkyl group.

The nucleophilic N3 nitrogen is the typical site for reactions such as alkylation and acylation, which lead to the formation of N-quaternized imidazolium salts. youtube.com These reactions proceed via electrophilic attack on the pyridine-like nitrogen. youtube.com Imidazolium salts are notable for their use as precursors to N-heterocyclic carbenes (NHCs) and as ionic liquids. nih.gov

The imidazole nucleus is also a prominent ligand in coordination chemistry, readily forming complexes with a wide variety of metal ions, such as Ru(II) and Zn(II). nih.govnih.gov Coordination typically occurs through the N3 atom. However, the steric bulk of the 2,2-dimethylbutyl group at the adjacent C4 position significantly hinders the approach of both alkylating agents and metal ions to the N3 nitrogen. This steric shield is expected to decrease the rate of quaternization and complexation reactions compared to less hindered imidazoles. Studies on related systems have shown that even a smaller methyl group on the imidazole ring can alter the properties of metal complexes, sometimes by deforming the planar structure of the ligand. nih.gov

Transformations Involving the 2,2-dimethylbutyl Side Chain

The 2,2-dimethylbutyl side chain is a saturated alkyl group, which is generally unreactive. Its C-H bonds are strong and not readily activated. While transition metal-catalyzed C-H activation has become a powerful tool in organic synthesis, its application to unactivated sp3 C-H bonds on alkyl side chains, particularly in the presence of a reactive heterocyclic ring, remains a significant challenge. mdpi.comrsc.org The literature on the direct, selective functionalization of a 2,2-dimethylbutyl side chain attached to an imidazole core is limited.

Most C-H activation strategies for imidazole-containing compounds focus on the more reactive C-H bonds of the heterocyclic ring itself. nih.govnih.gov Any attempt to functionalize the side chain would need to overcome the inherent reactivity of the imidazole ring and the steric hindrance around the quaternary carbon of the neopentyl-like structure. Hypothetically, reactions such as free-radical halogenation could occur on the alkyl chain, but would likely suffer from a lack of selectivity and compete with reactions on the imidazole ring.

The reactivity of this compound is a direct consequence of the combined steric and electronic properties of its substituent.

Electronic Effects : The 2,2-dimethylbutyl group is purely an alkyl substituent and therefore functions as an electron-donating group through induction (+I effect). This effect increases the electron density of the aromatic ring system. The consequences include:

Enhanced basicity of the N3 nitrogen atom. nih.gov

Activation of the imidazole ring towards electrophilic substitution, particularly at the C5 position.

Steric Effects : The 2,2-dimethylbutyl group, with its quaternary carbon atom alpha to the ring, is exceptionally bulky. This steric hindrance is a dominant factor in controlling the molecule's reactivity:

It shields the adjacent N3 nitrogen, impeding the approach of electrophiles for quaternization and metal ions for complexation. nih.gov

It hinders access to the C5 position for electrophilic substitution, likely reducing the reaction rate for this pathway compared to less-substituted imidazoles. This effect is analogous to the conformational preferences observed in 4(5)-methylhistamine, where steric interactions play a key role. nih.gov

It completely blocks any reaction at the C4 position.

Ring-Opening and Rearrangement Reactions of the 1H-Imidazole System

The 1H-imidazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo ring-opening and rearrangement reactions.

Ring-Opening Reactions:

The cleavage of the imidazole ring typically requires significant energy input or specific reagents that can disrupt its aromaticity. For instance, oxidative cleavage can be achieved using strong oxidizing agents. Studies on the reaction of imidazole with ozone have shown that the ring can be opened to yield products like formamide (B127407) and formate (B1220265). rsc.org While this has not been specifically reported for this compound, it is plausible that it would undergo a similar transformation under ozonolysis conditions.

Another potential pathway for ring-opening involves the reaction of the imidazole with certain electrophiles under conditions that lead to the cleavage of the ring. For example, the reaction of imidazoles with acyl chlorides in a two-phase mixture with aqueous sodium hydroxide (B78521) can lead to the cleavage of the imidazole ring.

Ring-opening reactions are more commonly observed in related, less aromatic systems like 2-imidazolines. researchgate.net The reduction of the double bond in the imidazole ring to form an imidazoline (B1206853) would make it more susceptible to hydrolytic or reductive ring-opening. For instance, reductive ring-opening of 2-imidazoline moieties can yield highly functionalized diamine derivatives. researchgate.net

The regioselective ring-opening of epoxides by the nucleophilic attack of imidazole is a well-documented reaction that results in the formation of 1-(β-hydroxyalkyl)imidazoles. researchgate.net This reaction, however, involves the opening of the epoxide ring and not the imidazole ring itself.

Rearrangement Reactions:

Rearrangement reactions involving the imidazole ring itself are less common due to its aromatic stability. More frequently, rearrangements involve substituents attached to the imidazole ring. For instance, N-acylimidazoles can sometimes undergo rearrangement to form C-acylimidazoles, although this is not a general reaction.

The Bamberger rearrangement, which converts N-phenylhydroxylamines to 4-aminophenols, and the Beckmann rearrangement of oximes to amides, are examples of rearrangements in other nitrogen-containing systems. wiley-vch.demasterorganicchemistry.com While not directly applicable to the parent this compound, these types of rearrangements could be envisioned for appropriately functionalized derivatives. For example, an N-hydroxy-imidazole derivative might undergo a Bamberger-type rearrangement under acidic conditions.

In the context of synthesizing substituted imidazoles, rearrangements of intermediates can occur. For example, the synthesis of certain polysubstituted imidazoles may proceed through intermediates that undergo rearrangement to afford the final aromatic product.

The following table summarizes potential ring-opening reactions of the 1H-imidazole system based on studies of related compounds.

Reaction TypeReagents/ConditionsPotential Products (by analogy)
Oxidative CleavageOzone (O₃)Formamide, formate derivatives
Hydrolytic CleavageStrong base, specific electrophilesDiamine derivatives
Reductive Ring-OpeningReducing agents (on a reduced imidazole ring)Functionalized diamines

Studies on Reaction Mechanisms through Kinetic, Isotopic, and Spectroscopic Analysis

To elucidate the mechanisms of reactions involving this compound, a combination of kinetic, isotopic, and spectroscopic studies would be essential. These methods provide insights into reaction rates, the movement of atoms, and the structure of intermediates.

Kinetic Analysis:

Kinetic studies are fundamental to understanding reaction mechanisms by determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants. For example, in the synthesis of imidazolium-based ionic liquids from N-substituted imidazoles and haloalkanes, kinetic studies have shown that the reaction rate is highly dependent on the solvent polarity. ku.edu Such studies typically involve monitoring the change in concentration of a reactant or product over time using techniques like UV-Vis spectroscopy or chromatography. researchgate.net

For a hypothetical reaction of this compound, a kinetic study would involve systematically varying the concentrations of the reactants and catalyst (if any) and measuring the initial reaction rate. The data would then be used to determine the order of the reaction with respect to each component. The effect of temperature on the reaction rate can also be studied to determine the activation parameters, such as the activation energy (Ea), which provides information about the energy barrier of the reaction. researchgate.net

The table below illustrates hypothetical kinetic data for a reaction involving this compound.

Experiment[this compound] (M)[Reagent B] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

Isotopic Analysis:

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. nih.gov In the context of imidazole chemistry, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the this compound molecule or other reactants. The position of the isotopic label in the products can then be determined using mass spectrometry or NMR spectroscopy.

For example, to investigate a rearrangement reaction, one could synthesize this compound with a ¹⁵N label at a specific nitrogen atom in the ring. The location of the ¹⁵N in the rearranged product would reveal whether the imidazole ring remained intact or underwent a cleavage and recombination process. acs.org Similarly, deuterium labeling can be used to determine which C-H bonds are broken in a reaction, as demonstrated by kinetic isotope effect (KIE) studies. acs.org

Spectroscopic Analysis:

Spectroscopic techniques are invaluable for identifying reactants, products, and, crucially, transient intermediates in a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to determine the structure of the final products. In mechanistic studies, specialized NMR techniques can be used to detect and characterize short-lived intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is often used in kinetic studies to monitor the concentration of species that absorb in the UV-Vis region. It can also be used to detect the formation of charge-transfer complexes between imidazoles and other molecules, which can be key intermediates in a reaction. nih.govacademie-sciences.fr

Mass Spectrometry (MS): MS provides information about the molecular weight of compounds and their fragmentation patterns, which aids in structure elucidation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for identifying the products of a reaction. nih.gov

The following table provides a hypothetical summary of spectroscopic data that could be used to identify an intermediate in a reaction of this compound.

Spectroscopic TechniqueHypothetical IntermediateObserved Features
¹H NMRN-acylated imidazoleDownfield shift of imidazole ring protons
IRCharge-transfer complexNew absorption band in the visible region
UV-VisTriplet stateTransient absorption at specific wavelengths
Mass SpectrometryOxidized productMolecular ion peak corresponding to the addition of oxygen

By combining these analytical methods, a detailed picture of the reaction mechanism for a given transformation of this compound can be constructed.

Computational and Theoretical Studies on 4 2,2 Dimethylbutyl 1h Imidazole

Electronic Structure Calculations of the 1H-Imidazole Ring and its Substituent

The electronic character of 4-(2,2-dimethylbutyl)-1H-imidazole is primarily defined by the π-system of the imidazole (B134444) ring, modulated by the electronic effects of the attached 2,2-dimethylbutyl group.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be predominantly localized on the electron-rich imidazole ring, which acts as the primary site for electron donation. The 2,2-dimethylbutyl group, being an alkyl group, acts as a weak electron-donating group through an inductive effect. This effect increases the electron density on the imidazole ring, raising the energy of the HOMO and making the molecule more susceptible to electrophilic attack compared to unsubstituted imidazole. The LUMO is also associated with the π-system of the ring. The energy gap (ΔE) is a key parameter; a smaller gap generally implies higher reactivity. researchgate.net Computational models, such as Density Functional Theory (DFT), are used to calculate these orbital energies. researchgate.net

Table 4.1: Representative FMO Data for 4-substituted Imidazoles This interactive table provides hypothetical but representative values based on typical DFT calculations for alkyl-substituted imidazoles.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
1H-Imidazole-6.101.257.35
4-methyl-1H-imidazole-5.951.307.25
This compound-5.881.357.23

The distribution of electrons within a molecule is not uniform, leading to regions of partial positive and negative charge. This distribution can be analyzed using methods like Mulliken population analysis and visualized through Molecular Electrostatic Potential (MEP) maps. bhu.ac.inosti.gov An MEP map illustrates the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the MEP would show a strong negative potential (typically colored red) around the two nitrogen atoms of the imidazole ring, particularly the pyridine-like nitrogen (N3), which possesses a lone pair of electrons and is the primary basic site. nih.gov The hydrogen atom attached to the other nitrogen (N1) would exhibit a positive potential (blue), making it the primary acidic site. The carbon atoms of the ring have a more complex distribution, while the alkyl substituent remains largely neutral or slightly positive. Mulliken charge analysis provides a quantitative, albeit approximate, measure of the partial charge on each atom. bhu.ac.in

Table 4.2: Hypothetical Mulliken Atomic Charges for the Imidazole Ring Atoms This table shows representative calculated partial charges, illustrating the electronic effects within the core structure.

AtomHypothetical Mulliken Charge (a.u.)Description
N1-0.25Pyrrole-like nitrogen, charge influenced by attached H and alkyl group.
C2+0.15Carbon between two nitrogens, relatively electropositive.
N3-0.40Pyridine-like nitrogen, most basic and nucleophilic site.
C4-0.10Carbon with alkyl substituent, electron density is increased.
C5-0.05Carbon adjacent to the substitution site.

Conformational Analysis of the 2,2-dimethylbutyl Group and its Influence

The 2,2-dimethylbutyl group is sterically demanding. Conformational analysis focuses on the rotation around the C4-C1' bond (connecting the ring to the substituent) and the C1'-C2' bond within the substituent. Due to severe steric hindrance, rotation is not free. The most stable conformations are typically staggered arrangements, where bulky groups are positioned to minimize repulsive interactions. Eclipsed conformations represent energy maxima and are transition states for rotation. msu.edu

For the 2,2-dimethylbutyl group, the presence of a quaternary carbon (C2') with two methyl groups creates significant steric bulk. The preferred conformation would seek to orient the large ethyl group and the two methyl groups away from the plane of the imidazole ring. The energy difference between the most stable (staggered) and least stable (eclipsed) conformations is the rotational barrier, which can be several kcal/mol. acs.org

Table 4.3: Estimated Rotational Energy Barriers for the 2,2-dimethylbutyl Group This interactive table presents typical energy values associated with the rotation around key C-C bonds in bulky alkyl groups, based on analogous systems like 2,2-dimethylbutane.

Rotation AxisConformation TypeRelative Energy (kcal/mol)Description
Ring C4 - C1'Staggered0Lowest energy, CH₂ group staggered relative to ring bonds.
Eclipsed~5-6Highest energy, CH₂ group eclipsing a ring bond.
C1' - C2'Gauche~0.9Staggered form, but with bulky groups adjacent.
Anti0Most stable staggered form, with bulky groups opposite.

Reaction Pathway Elucidation via Quantum Mechanical Methods

Quantum mechanical calculations can be used to model the entire course of a chemical reaction, from reactants through transition states to products. By calculating the energies of these structures, a reaction energy profile can be constructed, allowing for the determination of activation energies and the elucidation of the most probable reaction pathway.

For this compound, a likely reaction is electrophilic substitution on the imidazole ring. Computational studies could model the approach of an electrophile (e.g., a proton, H⁺) to various potential sites on the molecule (N1, N3, C2, C5).

Electronic Guidance : The FMO and MEP analysis (Section 4.1) suggest that the N3 position is the most electron-rich and nucleophilic site, making it the kinetically favored site for protonation or electrophilic attack. The HOMO's location on the ring supports its role as the center of reactivity.

Steric Hindrance : The conformational analysis (Section 4.2) highlights the significant steric bulk around the C4 and C5 positions. A quantum mechanical model would quantify this effect by showing a high activation energy for the transition state of an electrophile attacking these positions due to steric repulsion.

Pathway Comparison : By calculating the transition state energies for attack at each potential site, a clear picture of reactivity emerges. The pathway with the lowest activation energy will be the dominant one. It is highly probable that calculations would confirm that reaction at the N3 position is the most favorable pathway, followed by reaction at the C2 position, with reactions at C4 and C5 being significantly disfavored due to the steric blocking by the 2,2-dimethylbutyl group.

Transition State Characterization and Activation Energies

The synthesis of 4-substituted imidazoles can proceed through various pathways, and computational studies are instrumental in elucidating the mechanisms and energetic barriers of these reactions. researchgate.netorganic-chemistry.org For the formation of a 4-alkyl-substituted imidazole like this compound, a common synthetic route involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source. organic-chemistry.org

Computational characterization of the transition states in such multi-component reactions reveals the concerted or stepwise nature of bond formations. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface of the reaction, identifying the geometry of transition state structures and their corresponding activation energies. nih.gov For instance, in the synthesis of 1,2,4-trisubstituted imidazoles, a proposed mechanism involves sequential condensation, nucleophilic addition, and intramolecular cyclization, followed by oxidation. organic-chemistry.org

The activation energies for these steps are influenced by factors such as the nature of the substituents and the reaction conditions. The presence of the bulky 2,2-dimethylbutyl group at the 4-position of the imidazole ring would likely introduce steric hindrance, potentially raising the activation energy for certain reaction pathways compared to less hindered analogues.

Table 1: Hypothetical Activation Energies for Key Steps in the Formation of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Imine FormationTS115-20
CyclizationTS225-30
Dehydration/AromatizationTS310-15

Note: The data in this table is hypothetical and serves for illustrative purposes, based on general findings for imidazole synthesis.

Energy Profiles of Proposed Chemical Transformations

Energy profiles for chemical transformations of imidazoles, such as N-alkylation or electrophilic substitution, can be computationally modeled to predict reaction feasibility and product distribution. For this compound, the tautomeric equilibrium between the 1H and 3H forms is a key aspect. Computational studies on other imidazoles have shown that the energy difference between tautomers is generally small, though it can be influenced by substituent effects and the surrounding medium. nih.gov

The energy profile for a reaction like N-alkylation would show the relative energies of the reactants, transition state, and the N1 and N3 alkylated products. The bulky 2,2-dimethylbutyl group at the C4 position would likely create a steric bias, favoring alkylation at the less hindered N1 position. The energy profile would quantitatively reflect this preference, showing a lower activation barrier and a more stable product for the N1-alkylation pathway.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of molecules in solution, capturing the dynamic nature of solvent-solute and solute-solute interactions. onsager.cnajchem-a.com For this compound, MD simulations could be employed to understand its solvation in various media and its propensity for self-aggregation.

The imidazole ring is capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). semanticscholar.org In protic solvents like water or alcohols, strong hydrogen bonding interactions with the solvent molecules would be expected to dominate. ku.edu MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insights into the solvation structure.

In non-polar solvents, intermolecular interactions between the imidazole molecules themselves would become more significant. These can include hydrogen bonding to form chains or clusters, as well as π-π stacking interactions between the aromatic imidazole rings. semanticscholar.org The 2,2-dimethylbutyl substituent, being aliphatic, would primarily engage in weaker van der Waals interactions. The bulky nature of this group might, however, sterically hinder the close approach required for efficient π-π stacking.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. nih.govniscpr.res.in These predictions, when compared with experimental data, can confirm the structure and provide a detailed understanding of the electronic and vibrational properties of the molecule.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be characteristic of the imidazole ring and the 2,2-dimethylbutyl group. The protons on the imidazole ring would appear in the aromatic region, with their specific shifts influenced by the electron-donating nature of the alkyl substituent. The protons of the dimethylbutyl group would appear in the aliphatic region, with distinct signals for the methyl, methylene (B1212753), and quaternary carbon environments.

The predicted infrared (IR) spectrum would show characteristic vibrational modes. These would include the N-H stretching vibration, C-H stretching of the aromatic ring and the alkyl group, and C=C and C=N stretching vibrations within the imidazole ring. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm) - Imidazole H6.5-7.5
Chemical Shift (ppm) - Alkyl H0.8-1.5
¹³C NMRChemical Shift (ppm) - Imidazole C115-140
Chemical Shift (ppm) - Alkyl C20-40
IRWavenumber (cm⁻¹) - N-H Stretch3100-3300
Wavenumber (cm⁻¹) - C-H Stretch (Aromatic)3000-3100
Wavenumber (cm⁻¹) - C-H Stretch (Aliphatic)2850-2960

Note: The data in this table is hypothetical and based on general values for similar structures. It serves for illustrative purposes.

Advanced Derivatization and Functionalization of 4 2,2 Dimethylbutyl 1h Imidazole

Regioselective Functionalization of the Imidazole (B134444) Nitrogen Atoms (N1 and N3)

The presence of two nitrogen atoms in the imidazole ring, N1 and N3, offers the potential for the synthesis of two different regioisomers upon N-functionalization. The bulky 2,2-dimethylbutyl group at the C4 position plays a crucial role in directing the regioselectivity of these reactions, primarily through steric hindrance.

In unsymmetrically substituted imidazoles, the tautomeric nature of the N-H proton means that the N1 and N3 positions are in equilibrium. However, the steric bulk of the 4-(2,2-dimethylbutyl) group is expected to favor the tautomer where the proton resides on the N1 nitrogen, leaving the N3 position as the more sterically accessible site for incoming electrophiles. This steric control is a well-documented phenomenon in the N-alkylation of 4-substituted imidazoles. otago.ac.nz

N-Alkylation: The reaction of 4-(2,2-dimethylbutyl)-1H-imidazole with various alkylating agents is predicted to yield predominantly the 1,5-disubstituted isomer (alkylation at N3). This is because the transition state leading to the 1,4-disubstituted product (alkylation at N1) would suffer from significant steric repulsion between the incoming alkyl group and the bulky 2,2-dimethylbutyl substituent. Studies on imidazoles with other bulky 4-substituents, such as tert-butyl, have shown a strong preference for alkylation at the less hindered nitrogen atom. otago.ac.nz

N-Acylation: Similar to alkylation, the N-acylation of this compound with reagents like acid chlorides or anhydrides is expected to be highly regioselective. The steric hindrance of the 2,2-dimethylbutyl group would direct the acyl group to the N3 position. N-acylimidazoles are valuable intermediates in organic synthesis, acting as activated carbonyl compounds. researchgate.net

Below is a table summarizing the expected regioselective outcomes for the functionalization of the imidazole nitrogens, based on established principles of steric hindrance in imidazole chemistry.

Reagent TypeElectrophileExpected Major ProductRationale
Alkylation Methyl Iodide1-Methyl-5-(2,2-dimethylbutyl)-1H-imidazoleSteric hindrance from the 2,2-dimethylbutyl group directs methylation to N3.
Benzyl (B1604629) Bromide1-Benzyl-5-(2,2-dimethylbutyl)-1H-imidazoleThe larger benzyl group further enhances the steric bias for N3 substitution.
Acylation Acetyl Chloride1-Acetyl-5-(2,2-dimethylbutyl)-1H-imidazoleSteric hindrance directs the acetyl group to the less hindered N3 position.
Benzoyl Chloride1-Benzoyl-5-(2,2-dimethylbutyl)-1H-imidazoleThe bulky benzoyl group shows a high preference for the N3 position.

Introduction of Additional Functionalities onto the Alkyl Chain (e.g., Hydroxylation, Halogenation)

Introducing functional groups onto the unactivated sp³ C-H bonds of the 2,2-dimethylbutyl side chain presents a significant synthetic challenge due to the inherent inertness of these bonds. However, advances in C-H functionalization methodologies offer potential pathways.

Halogenation: The selective halogenation of the alkyl side chain can be achieved through radical-mediated processes. Photohalogenation with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under UV irradiation can introduce bromine or chlorine atoms, respectively. The selectivity of this reaction is dictated by the stability of the resulting carbon radical. In the 2,2-dimethylbutyl group, the tertiary C-H bond is the most likely site for initial halogenation due to the formation of a more stable tertiary radical. However, the high reactivity of halogen radicals can sometimes lead to mixtures of products. More modern catalytic methods for C-H halogenation may offer improved selectivity. rsc.org

The following table outlines potential strategies for functionalizing the alkyl chain, along with the expected major products based on known reactivity patterns.

FunctionalizationReagent/MethodExpected Major Product(s)Rationale
Hydroxylation Cytochrome P450 enzyme4-(1-hydroxy-2,2-dimethylbutyl)-1H-imidazole or other selectively hydroxylated isomersEnzymatic reactions can exhibit high regioselectivity for specific C-H bonds.
Fenton's reagent (Fe²⁺/H₂O₂)Mixture of hydroxylated isomersRadical-based oxidation often leads to lower selectivity.
Halogenation N-Bromosuccinimide (NBS), UV light4-(1-bromo-2,2-dimethylbutyl)-1H-imidazoleRadical bromination favors the formation of the most stable (tertiary) radical intermediate.
Sulfuryl chloride (SO₂Cl₂), radical initiator4-(1-chloro-2,2-dimethylbutyl)-1H-imidazole and other chlorinated isomersRadical chlorination is generally less selective than bromination.

Synthesis of Imidazole-Based Multicyclic and Fused Ring Systems Incorporating the 4-(2,2-dimethylbutyl) Structure

The this compound scaffold can serve as a precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines and purine (B94841) analogs, which are of significant interest in medicinal chemistry. mdpi.combeilstein-journals.org The synthesis of these multicyclic systems typically involves the introduction of appropriate functional groups onto the imidazole ring, followed by a cyclization step.

Imidazo[4,5-b]pyridines: One common strategy for the synthesis of imidazo[4,5-b]pyridines involves the condensation of a 4,5-diaminoimidazole derivative with a 1,3-dicarbonyl compound or its equivalent. irb.hr To apply this to this compound, the imidazole ring would first need to be nitrated at the 5-position, followed by reduction to the corresponding 5-amino derivative. Subsequent reaction with a suitable dicarbonyl compound would lead to the fused pyridine (B92270) ring.

Purine Analogs: The synthesis of purine analogs can be achieved by constructing a pyrimidine (B1678525) ring onto the 4,5-positions of the imidazole core. A versatile starting material for this is 5-amino-1H-imidazole-4-carboxamide. tcichemicals.com Therefore, a synthetic sequence starting from this compound would involve the introduction of a cyano group at the 5-position, followed by hydrolysis to the carboxamide and subsequent reduction of a nitro group (introduced at the 2-position) to an amino group. Cyclization with a one-carbon unit, such as formic acid or a derivative, would then yield the purine ring system. rsc.org

A proposed synthetic route for an imidazo[4,5-b]pyridine derivative is outlined below:

StepReactionReagentsIntermediate/Product
1NitrationHNO₃/H₂SO₄4-(2,2-dimethylbutyl)-5-nitro-1H-imidazole
2Reduction of nitro groupH₂, Pd/C or SnCl₂/HCl5-Amino-4-(2,2-dimethylbutyl)-1H-imidazole
3Condensation/CyclizationMalondialdehyde or equivalent6-(2,2-dimethylbutyl)-1H-imidazo[4,5-b]pyridine

Preparation of Complex Molecular Architectures and Polymeric Structures Utilizing the Imidazole Scaffold as a Building Block

The unique structural and electronic properties of this compound make it an interesting building block for the construction of larger, more complex molecular architectures and polymers. The imidazole moiety can act as a ligand for metal coordination, a monomer for polymerization, or a component in supramolecular assemblies.

Polymeric Structures: The introduction of a polymerizable group, such as a vinyl group, onto the N1 position of this compound would create a monomer suitable for radical polymerization. The resulting polymer, poly(1-vinyl-5-(2,2-dimethylbutyl)-1H-imidazole), would possess pendant imidazole groups with a bulky substituent. This bulky group would likely influence the polymer's physical properties, such as its glass transition temperature and solubility, by restricting chain mobility and intermolecular interactions. Controlled radical polymerization techniques, such as RAFT polymerization, could be employed to synthesize well-defined block copolymers. rsc.org

Metal-Organic Frameworks (MOFs): Imidazole and its derivatives are commonly used as ligands in the synthesis of MOFs. nih.govresearchgate.net The nitrogen atoms of the imidazole ring can coordinate to metal ions, forming extended, porous structures. The this compound could be used as a ligand to create MOFs with hydrophobic pores, due to the presence of the bulky alkyl group. These materials could have applications in gas storage and separation. The synthesis of such MOFs would typically involve the solvothermal reaction of a metal salt with the imidazole ligand. youtube.com

Supramolecular Assemblies: The imidazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the formation of supramolecular structures. The bulky 2,2-dimethylbutyl group would likely play a significant role in directing the self-assembly process through steric effects, potentially leading to the formation of unique and complex architectures.

The table below summarizes potential applications of this compound as a building block.

Application AreaSynthetic StrategyResulting Structure/MaterialPotential Properties/Applications
Polymers N-vinylation followed by radical polymerizationPoly(1-vinyl-5-(2,2-dimethylbutyl)-1H-imidazole)Modified thermal properties and solubility; potential for use in specialty coatings or membranes.
MOFs Solvothermal reaction with metal saltsMetal-organic framework with this compound as a ligandHydrophobic pores; potential for selective gas adsorption and separation.
Supramolecular Chemistry Self-assembly driven by non-covalent interactionsDiscrete supramolecular architectures or extended networksUnique host-guest properties; potential for use in molecular recognition and sensing.

Applications of 4 2,2 Dimethylbutyl 1h Imidazole in Materials Science and Catalysis

Coordination Chemistry and Metal Complex Formation

The ability of imidazole (B134444) and its derivatives to coordinate with metal ions is fundamental to their function in various chemical and biological processes. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it an effective Lewis base and a prime site for metal binding.

Ligand Design and Synthesis for Transition Metal Complexes

The synthesis of 4-(2,2-dimethylbutyl)-1H-imidazole can be envisioned through established synthetic routes for 4-alkyl-substituted imidazoles. A common strategy involves the reaction of a suitable α-dicarbonyl compound with an aldehyde and ammonia (B1221849), known as the Debus-Radziszewski imidazole synthesis. In the case of this compound, 3,3-dimethylbutanal would be the aldehyde of choice.

The 2,2-dimethylbutyl group, also known as a neo-hexyl group, is a bulky and sterically hindered substituent. This structural feature is paramount in the design of ligands for transition metal complexes. The steric bulk of the neo-hexyl group in this compound would be expected to influence several aspects of its coordination behavior:

Coordination Number and Geometry: The significant steric hindrance imposed by the 2,2-dimethylbutyl group could limit the number of ligands that can coordinate to a metal center, potentially favoring the formation of complexes with lower coordination numbers. This can also influence the resulting geometry of the complex, possibly leading to distorted tetrahedral or square planar arrangements over more common octahedral geometries.

Kinetic Stability: The bulky substituent can act as a "steric shield" around the metal center, hindering the approach of other ligands or solvent molecules. This can enhance the kinetic stability of the resulting metal complex by slowing down ligand exchange reactions.

Solubility: The presence of the nonpolar alkyl group would increase the lipophilicity of the ligand and its corresponding metal complexes, enhancing their solubility in nonpolar organic solvents. This is a crucial property for homogeneous catalysis in organic media.

Structural and Electronic Characterization of Metal-Imidazole Complexes

The characterization of hypothetical metal complexes of this compound would rely on a suite of spectroscopic and analytical techniques.

Technique Information Gained
X-ray Crystallography Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center. It would reveal how the bulky 2,2-dimethylbutyl group arranges itself in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR would confirm the coordination of the imidazole ligand to the metal by observing shifts in the resonance of the imidazole ring protons and carbons upon complexation.
Infrared (IR) and Raman Spectroscopy Vibrational spectroscopy can provide evidence of metal-ligand bond formation by observing changes in the vibrational modes of the imidazole ring.
UV-Visible Spectroscopy This technique is used to study the electronic transitions within the metal complex, providing insights into the d-orbital splitting and the electronic environment of the metal ion.
Mass Spectrometry Confirms the molecular weight of the complex and can provide information about its fragmentation pattern.

The electronic properties of the imidazole ligand are also influenced by the alkyl substituent. The 2,2-dimethylbutyl group is an electron-donating group through an inductive effect. This would increase the electron density on the imidazole ring, enhancing the σ-donor capacity of the coordinating nitrogen atom and making it a stronger Lewis base compared to unsubstituted imidazole. This enhanced basicity can lead to stronger metal-ligand bonds.

Role in Organometallic Catalysis and Sustainable Chemical Processes

Imidazole derivatives are widely used as ligands in organometallic catalysis. They can stabilize metal centers in various oxidation states and influence the activity, selectivity, and stability of the catalyst.

Catalyst Precursor Applications in Organic Transformations

Metal complexes of this compound could serve as precursors for a variety of catalytic transformations. The bulky nature of the ligand would be particularly beneficial in reactions where control of the steric environment around the metal center is crucial. For example, in copper-catalyzed reactions, imidazole ligands with long alkyl chains have been shown to create a favorable steric environment around the copper center, improving reaction efficiency, even for bulky substrates. organic-chemistry.org

Potential catalytic applications for complexes of this compound could include:

Cross-Coupling Reactions: Palladium complexes with sterically hindered N-heterocyclic carbene (NHC) ligands, which are structurally related to imidazoles, are highly effective in Suzuki-Miyaura and other cross-coupling reactions. The steric bulk of the 2,2-dimethylbutyl group could promote the reductive elimination step, which is often the rate-determining step in these catalytic cycles.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with imidazole-based ligands are known to catalyze hydrogenation and transfer hydrogenation reactions. The steric hindrance of the ligand can influence the enantioselectivity of these reactions when a chiral center is present.

Polymerization: Olefin polymerization catalysts, such as those based on late transition metals, often employ ligands with bulky substituents to control the rate of polymerization and the properties of the resulting polymer.

Ligand Effects on Catalytic Activity, Selectivity, and Stability

The 2,2-dimethylbutyl substituent would exert significant ligand effects on the performance of a catalyst.

Ligand Effect Influence on Catalysis
Steric Hindrance Can enhance selectivity (regio-, chemo-, and enantioselectivity) by controlling the approach of the substrate to the metal center. It can also increase catalyst stability by preventing bimolecular decomposition pathways.
Electronic Effect The electron-donating nature of the alkyl group increases the electron density on the metal center, which can enhance its reactivity in oxidative addition steps and stabilize higher oxidation states.
Solubility Increased solubility in organic solvents facilitates homogeneous catalysis, allowing for milder reaction conditions and better control over the reaction.

Integration into Functional Materials

The unique properties of this compound could also be harnessed in the development of functional materials.

Metal-Organic Frameworks (MOFs): Imidazole derivatives are common building blocks for MOFs. The bulky 2,2-dimethylbutyl group could be used to create MOFs with large pores and specific topologies. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Ionic Liquids: Imidazolium (B1220033) salts, formed by the alkylation of the second nitrogen atom of the imidazole ring, are a major class of ionic liquids. The bulky and asymmetric nature of the 2,2-dimethylbutyl group could lead to the formation of ionic liquids with low melting points and interesting phase behavior.

Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals. The this compound could adsorb on a metal surface through the nitrogen atoms, with the bulky alkyl group forming a protective hydrophobic layer that repels corrosive agents.

Despite a comprehensive search for scientific literature, no specific information was found regarding the applications of the chemical compound “this compound” in the fields of materials science and catalysis as outlined in the user's request. The search yielded general information about the broader class of imidazole-containing molecules and their uses in supramolecular assemblies, self-assembled monolayers, and metal-organic frameworks (MOFs). However, there is no available research data or detailed findings specifically mentioning the use of this compound in these contexts.

The scientific literature extensively covers the role of various imidazole derivatives in these advanced material applications. For instance, imidazoles are known to be incorporated into porous materials to enhance properties like proton conductivity. nih.govkyoto-u.ac.jpresearchgate.netresearchgate.net They are also used as ligands in the synthesis of metal-organic frameworks, where the nitrogen atoms of the imidazole ring can coordinate with metal ions to create porous structures with catalytic or sensory capabilities. mdpi.comresearchgate.netnih.gov Furthermore, self-assembled monolayers (SAMs) incorporating imidazole-based compounds have been studied for their potential in modifying surface properties. nih.govresearchgate.net

However, the specific substituent group, 2,2-dimethylbutyl, attached to the imidazole ring at the 4-position in the requested compound, does not appear in the currently indexed scientific literature in the context of the specified applications. Research in these areas often focuses on imidazole derivatives with other functional groups that facilitate specific interactions for self-assembly or framework construction.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its applications in materials science and catalysis, as per the provided outline, cannot be generated at this time. Further experimental research and publication in peer-reviewed journals would be required for such an article to be written.

Advanced Spectroscopic and Analytical Methodologies for 4 2,2 Dimethylbutyl 1h Imidazole Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. High-field NMR provides the resolution needed to distinguish between chemically similar nuclei within the 4-(2,2-dimethylbutyl)-1H-imidazole molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the 2,2-dimethylbutyl side chain. The protons on the imidazole ring (H-2 and H-5) typically appear in the downfield region due to the aromatic nature of the ring. researchgate.net The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. researchgate.net The aliphatic protons of the side chain will appear in the upfield region.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the imidazole ring are observed in the aromatic region of the spectrum, while the aliphatic carbons of the side chain appear at higher field strengths. rsc.org The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established data for imidazole and substituted alkyl chains.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Imidazole C-2~7.5 - 7.8 (singlet)~135 - 138
Imidazole C-4-~138 - 142
Imidazole C-5~6.8 - 7.1 (singlet)~115 - 120
Imidazole N-H~10 - 13 (broad singlet)-
Side Chain C-1'~2.4 - 2.6 (singlet)~35 - 40
Side Chain C-2'-~30 - 35
Side Chain C-3'~0.8 - 1.0 (singlet)~28 - 32
Side Chain C-4' (CH₃)~0.8 - 1.0 (singlet)~28 - 32

Interactive Data Table

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Imidazole C-2~7.5 - 7.8 (singlet)~135 - 138
Imidazole C-4-~138 - 142
Imidazole C-5~6.8 - 7.1 (singlet)~115 - 120
Imidazole N-H~10 - 13 (broad singlet)-
Side Chain C-1'~2.4 - 2.6 (singlet)~35 - 40
Side Chain C-2'-~30 - 35
Side Chain C-3'~0.8 - 1.0 (singlet)~28 - 32
Side Chain C-4' (CH₃)~0.8 - 1.0 (singlet)~28 - 32

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would not show many correlations due to the lack of adjacent protons in the side chain and the isolated nature of the ring protons. However, it would confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, it would definitively link the singlet at ~7.5-7.8 ppm to the C-2 carbon and the singlet at ~6.8-7.1 ppm to the C-5 carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH couplings). sdsu.eduyoutube.com HMBC is critical for establishing the connectivity between different parts of the molecule. Key correlations for this compound would include the correlation between the C-1' methylene (B1212753) protons and the C-4 and C-5 carbons of the imidazole ring, confirming the attachment point of the side chain. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the C-1' protons of the side chain and the C-5 proton of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This accuracy allows for the confident determination of the elemental formula. For this compound (C₁₀H₁₈N₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm its composition.

HRMS instruments also enable tandem mass spectrometry (MS/MS) experiments, which involve isolating the molecular ion and fragmenting it to study its structure. The fragmentation pattern is a characteristic fingerprint of the molecule. Key fragmentations for this compound would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the imidazole ring, which is a common pathway for aromatic compounds. libretexts.org

Loss of a tert-butyl group: Fragmentation at the quaternary carbon of the side chain is highly probable, leading to the loss of a stable tert-butyl radical (57 Da).

Table 2: Predicted HRMS Fragments for this compound

Proposed FragmentFormulaExact Mass (m/z)Description
[M+H]⁺C₁₀H₁₉N₂⁺167.1548Molecular Ion
[M-C₄H₉]⁺C₆H₉N₂⁺109.0766Loss of tert-butyl group
[C₅H₇N₂]⁺C₅H₇N₂⁺95.0609Cleavage of ethyl group from side chain

Interactive Data Table

Proposed FragmentFormulaExact Mass (m/z)Description
[M+H]⁺C₁₀H₁₉N₂⁺167.1548Molecular Ion
[M-C₄H₉]⁺C₆H₉N₂⁺109.0766Loss of tert-butyl group
[C₅H₇N₂]⁺C₅H₇N₂⁺95.0609Cleavage of ethyl group from side chain

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are excellent for identifying functional groups and characterizing chemical bonds. The spectra of this compound would show characteristic bands for the N-H, C-H (aliphatic and aromatic), C=C, and C-N bonds.

N-H stretch: A broad absorption band in the IR spectrum, typically around 3100-3500 cm⁻¹, is characteristic of the N-H bond in the imidazole ring. sci.am

C-H stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dimethylbutyl group are found just below 3000 cm⁻¹. sci.am

Ring vibrations: C=C and C=N stretching vibrations within the imidazole ring produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-H bends: Bending vibrations for the alkyl group will be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the aromatic ring stretching vibrations are typically strong and well-defined. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Technique
N-H Stretch3100 - 3500 (broad)IR
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
C=N, C=C Ring Stretch1400 - 1650IR, Raman
C-H Bend (Alkyl)1350 - 1470IR, Raman

Interactive Data Table

Vibrational ModePredicted Frequency (cm⁻¹)Technique
N-H Stretch3100 - 3500 (broad)IR
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
C=N, C=C Ring Stretch1400 - 1650IR, Raman
C-H Bend (Alkyl)1350 - 1470IR, Raman

X-ray Crystallography for Single-Crystal and Powder Diffraction Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD can provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal the crystal packing and intermolecular interactions, such as the hydrogen bonding network formed by the imidazole N-H group, which plays a critical role in the physical properties of the solid. tandfonline.com

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used on a microcrystalline or powder sample. nih.gov The resulting diffraction pattern serves as a fingerprint for the crystalline phase and can be used for identification and purity analysis. While less detailed than SCXRD, PXRD data can be used to determine unit cell parameters and, in some cases, solve the crystal structure through advanced computational methods. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating the target compound from impurities and for quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) would be a typical starting point. researchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the imidazole ring absorbs, such as around 210-230 nm. Gradient elution can be employed to effectively separate impurities with different polarities. nih.gov

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for separation and identification. nih.gov Due to the polar N-H group, derivatization (e.g., silylation) might be necessary to increase the volatility and thermal stability of the compound, leading to improved chromatographic performance. The retention time provides a measure of identity, while the mass spectrum from the MS detector confirms the structure of the eluting compound and any impurities.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of imidazole derivatives due to its versatility in handling a wide range of compound polarities and its compatibility with various detectors. The separation of this compound can be effectively achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Chromatographic Conditions:

The choice of column and mobile phase is critical for achieving optimal separation. For imidazole-containing compounds, C8 and C18 columns are commonly employed. ptfarm.pl A study on the separation of benzimidazole (B57391) derivatives utilized a Nucleosil C8 column with a gradient elution system composed of acetonitrile and a phosphate (B84403) buffer (pH 4.5). ptfarm.pl Another approach for analyzing imidazole and its impurities involved a Supersil-ODS-B column with a mobile phase of acetonitrile and an ionic reagent solution. cmes.org For more polar or structurally unique imidazoles, specialized columns like amide-bonded silica (B1680970) gel have been used, often with a simple acetonitrile-water mobile phase. google.com

The detection of this compound can be accomplished using several methods. A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly used, with the detection wavelength typically set around 210-230 nm for the imidazole ring. cmes.orggoogle.com For instance, the analysis of imidazole and its methyl derivatives in reaction solutions was performed with detection at 210 nm. cmes.org In cases where higher sensitivity and structural confirmation are needed, HPLC can be coupled with a mass spectrometer (LC-MS). This was demonstrated in the identification of metabolites of a complex triazole derivative, where LC-MS confirmed the identity of unknown peaks observed in the chromatogram. nih.gov

Research Findings:

While specific studies on this compound are not prevalent in the reviewed literature, the analysis of structurally similar imidazole derivatives provides a strong basis for method development. For example, a versatile HPLC method was developed for four benzimidazole derivatives using a gradient system, which allowed for their successful identification and quantification in various formulations. ptfarm.pl The linearity of this method was excellent, with correlation coefficients greater than 0.999. ptfarm.pl Similarly, a method for imidazole and its impurities showed good linearity in the range of 10-100 mg/L with low detection limits. cmes.org

Below is a hypothetical data table summarizing potential HPLC conditions for the analysis of this compound, based on methods for related compounds.

ParameterCondition 1 (Reversed-Phase)Condition 2 (Amide Column)
Stationary Phase C18 (e.g., Chromasil C18) nih.govAmide-bonded silica gel (e.g., XAmide) google.com
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: WaterB: Acetonitrile google.com
Elution GradientIsocratic (e.g., 20:80 A:B) google.com
Flow Rate 1.0 mL/min google.com1.0 mL/min google.com
Column Temperature 35 °C google.com35 °C google.com
Detection DAD (210 nm) cmes.orggoogle.com or LC-MSDAD (210 nm) cmes.orggoogle.com
Injection Volume 10 µL10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the imidazole ring, direct GC analysis of this compound may result in poor peak shape and low sensitivity. Therefore, derivatization is often a crucial step to increase the volatility and improve the chromatographic behavior of the analyte.

Derivatization and Chromatographic Conditions:

Common derivatization reagents for compounds with active hydrogens, such as the N-H group in the imidazole ring, include silylating agents (e.g., BSTFA) or acylating agents. A study on the analysis of imidazole-like compounds in atmospheric aerosols utilized isobutyl chloroformate for derivatization prior to GC-MS analysis. gdut.edu.cn Another approach involves derivatization with carbonyldiimidazole, which has been shown to enhance the detection of alcohols. osti.gov

The separation is typically performed on a low- to mid-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms). osti.govnih.gov The oven temperature program is optimized to ensure good separation of the analyte from other components in the sample matrix. The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. mdpi.com

Research Findings:

GC-MS has been successfully applied to the analysis of various imidazole derivatives in complex matrices. For instance, a method was developed for the determination of imidazole and methylimidazoles in cigarette additives, which required a derivatization step. researchgate.net In another study, a GC-MS method was developed for the quantification of 84 substances from plastic food contact materials, demonstrating the robustness of GC-MS for multi-analyte quantification. nih.gov The use of an internal standard is recommended to improve the accuracy and reproducibility of the quantification. mdpi.com

The following table outlines potential GC-MS conditions for the analysis of derivatized this compound, extrapolated from methods for similar compounds.

ParameterCondition
Derivatizing Agent Isobutyl chloroformate gdut.edu.cn
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) osti.gov
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C osti.gov
Oven Program Initial: 60 °C, hold 2 minRamp: 10 °C/min to 280 °C, hold 5 min
MS Ion Source Temp. 230 °C osti.gov
MS Quadrupole Temp. 150 °C osti.gov
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
Acquisition Mode Full Scan (m/z 50-550) and/or SIM

Q & A

Q. What protocols ensure reproducibility in scaling up this compound synthesis?

  • Recommendations :
  • Use flow chemistry for exothermic steps (e.g., alkylation) to maintain temperature control.
  • Implement in-line FTIR for real-time monitoring of intermediate formation.
  • Optimize solvent recovery systems (e.g., falling-film evaporators) to reduce waste .

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